N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide
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Overview
Description
This compound is a novel compound that has gained increasing attention in scientific research for its potential implications in various fields. It is a member of the thiazole family, which are important heterocyclic compounds exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Biological Activity
- Research has focused on the synthesis of novel compounds with potential biological activities, such as anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties. These studies involve the creation of various heterocyclic compounds, including those derived from benzothiazoles, isoxazoles, and pyridine derivatives. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed anti-inflammatory and analgesic activities, highlighting the potential for similar compounds to have therapeutic applications (A. Abu‐Hashem et al., 2020).
Antitumor and Neuroprotective Applications
- Some studies have synthesized compounds for antitumor and neuroprotective applications, illustrating the diverse potential of these chemical structures in therapeutic research. For example, 5-aroylindolyl-substituted hydroxamic acids were developed as selective histone deacetylase 6 inhibitors, showing promise in ameliorating Alzheimer's disease phenotypes by decreasing the level of phosphorylated tau proteins and triggering ubiquitination (Hsueh-Yun Lee et al., 2018).
Chemical Synthesis and Modification
- The chemical synthesis and modification of pyridine derivatives and related compounds have been a significant area of research, contributing to the development of molecules with potential pharmacological properties. For instance, the use of pyridine metallation chemistry to produce compounds exhibiting NK-1 antagonist activity demonstrates the importance of synthetic strategies in discovering new therapeutic agents (L. N. Jungheim et al., 2006).
Future Directions
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-9-15(27-23-11)18(25)24(10-12-5-7-21-8-6-12)19-22-16-14(26-2)4-3-13(20)17(16)28-19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOHNITYEZNBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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